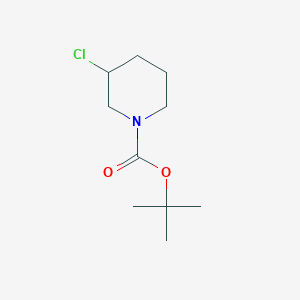

tert-Butyl 3-chloropiperidine-1-carboxylate

Description

tert-Butyl 3-chloropiperidine-1-carboxylate is a piperidine derivative featuring a chlorine substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound is widely utilized in pharmaceutical and organic synthesis as a versatile intermediate. The Boc group enhances solubility and stability, while the chlorine atom serves as a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name |

tert-butyl 3-chloropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSPBVBCTKBAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693541 | |

| Record name | tert-Butyl 3-chloropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-01-4 | |

| Record name | 1,1-Dimethylethyl 3-chloro-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-chloropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Piperidine

- Reagents and Conditions: Piperidine derivatives are reacted with tert-butyl chloroformate in anhydrous dichloromethane at low temperatures (0–5°C) under an inert nitrogen atmosphere.

- Base Addition: Triethylamine is added to neutralize the hydrochloric acid generated during the reaction.

- Outcome: Formation of tert-butyl piperidine-1-carboxylate with high selectivity and yield.

Chlorination at the 3-Position

- Approach: Chlorination at the 3-position can be achieved by halogenation of the Boc-protected piperidine using chlorinating agents under controlled temperature.

- Typical Conditions: The reaction is often performed in solvents such as tetrahydrofuran (THF) or dichloromethane, with sodium hydride or other bases facilitating the reaction.

- Temperature Control: Cooling (0 to 20°C) is critical to control regioselectivity and avoid over-chlorination.

- Work-up: The reaction mixture is quenched with aqueous sodium hydroxide and refluxed in ethanol-water mixtures to complete the reaction and facilitate purification.

Purification

- Method: The crude product is purified by column chromatography on silica gel.

- Eluent Systems: Gradient elution using mixtures of diethyl ether and hexanes (20–60%) is common.

- Yield: Reported yields for similar compounds are high, typically between 90–95%.

Industrial Scale Considerations

- Scale-Up: Industrial synthesis follows similar steps but with optimization for larger batch sizes.

- Reactor Conditions: Precise control of temperature, stirring, and reaction time is implemented to maximize yield and purity.

- Safety: Handling of chlorinating agents and bases requires strict safety protocols due to their reactive nature.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Piperidine + tert-butyl chloroformate + Et3N | 0–5 | 2–5 hours | 85–95 | Inert atmosphere, dry solvent |

| Chlorination at 3-Position | Chlorinating agent + base (NaH) + THF | 0–20 | 2–5 hours | 90–95 | Temperature control critical |

| Work-up and Reflux | NaOH, ethanol/water reflux | Reflux (~78) | 1–2 hours | — | Completes reaction and purification |

| Purification | Silica gel chromatography (Et2O/hexanes) | Ambient | — | — | Gradient elution |

Research Findings and Case Studies

- A Caltech thesis reports preparation of related tert-butyl chloropiperidine derivatives using general procedures involving chlorinated electrophiles and Boc protection, achieving yields up to 95% with detailed NMR characterization confirming purity and structure.

- Photochemical coupling reactions involving tert-butyl 4-iodopiperidine-1-carboxylate analogues suggest that halogenated Boc-piperidines can be efficiently functionalized, indicating the versatility of such intermediates in complex synthesis.

- Industrial synthesis protocols emphasize the importance of triethylamine for acid neutralization and sodium hydride for deprotonation steps, ensuring high regioselectivity and minimizing side reactions.

Summary of Preparation Methodology

| Preparation Stage | Key Reagents | Purpose | Critical Parameters |

|---|---|---|---|

| Boc Protection | tert-Butyl chloroformate, Et3N | Protects piperidine nitrogen | Low temperature, inert atmosphere |

| Chlorination at 3-position | Chlorinating agent, NaH | Introduces chlorine at 3-position | Temperature control, reaction time |

| Work-up | NaOH, ethanol/water reflux | Neutralizes and completes reaction | Reflux conditions |

| Purification | Silica gel chromatography | Isolates pure product | Gradient elution solvent system |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-chloropiperidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloropiperidine-1-carboxylic acid.

Reduction: The compound can be reduced to form 3-chloropiperidine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide (DMF)).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid (HCl)) or basic conditions (e.g., sodium hydroxide (NaOH)).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Nucleophilic Substitution: Substituted piperidines (e.g., 3-azidopiperidine).

Hydrolysis: 3-chloropiperidine-1-carboxylic acid.

Reduction: 3-chloropiperidine.

Scientific Research Applications

Pharmaceutical Development

tert-Butyl 3-chloropiperidine-1-carboxylate is primarily utilized as a precursor in the synthesis of various bioactive molecules, including:

- Enzyme Inhibitors: Its derivatives have been studied for potential applications in treating diseases by inhibiting specific enzymes.

- Receptor Modulators: Compounds derived from this structure are investigated for their effects on muscarinic acetylcholine receptors, which are relevant in neurodegenerative diseases and cancer therapies.

Case Study: Anticancer Activity

Recent research demonstrated that derivatives synthesized from this compound exhibited cytotoxic effects against specific cancer cell lines, such as FaDu hypopharyngeal tumor cells, indicating potential therapeutic uses in oncology.

Biological Research

In biological contexts, this compound serves as a versatile building block for the synthesis of various biologically active molecules. Its derivatives are often evaluated for:

- Therapeutic Effects: Studies have shown that certain derivatives can modulate biological pathways related to cell proliferation and apoptosis resistance.

Example Research Findings:

- Some derivatives have shown promise as ligands for receptors involved in neurological functions, suggesting potential applications in treating neurodegenerative diseases.

Industrial Applications

In industrial settings, this compound is employed in the production of:

- Agrochemicals: It serves as an intermediate in synthesizing pesticides and herbicides.

- Specialty Chemicals: Its unique reactivity allows it to be used in creating polymers and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-chloropiperidine-1-carboxylate depends on its specific application. In general, it acts as a building block in the synthesis of more complex molecules. The chlorine atom at the 3-position and the tert-butyl ester group provide sites for further chemical modifications, allowing the compound to participate in various reactions and form diverse products.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting substituent positions, molecular formulas, and properties:

Physicochemical Properties

- Boiling Points and Solubility : tert-Butyl hypochlorite (a related halogenated compound) has a boiling point of 79.6°C, suggesting that the 3-chloro piperidine derivative may exhibit moderate volatility . Hydroxyl analogs are generally more polar, enhancing water solubility.

Biological Activity

tert-Butyl 3-chloropiperidine-1-carboxylate (CAS No. 885275-01-4) is a significant compound in organic synthesis, particularly within the pharmaceutical industry. This article provides an in-depth examination of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.71 g/mol

Structure: The compound features a piperidine ring with a chlorine atom at the 3-position and a tert-butyl ester group.

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of bioactive molecules. The chlorine atom at the 3-position facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups that can enhance biological activity. The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid, which may exhibit different pharmacological properties.

Applications in Drug Development

This compound is utilized in the synthesis of various enzyme inhibitors and receptor modulators. Its derivatives have been studied for potential therapeutic effects, including:

- Anticancer Activity: Recent studies have indicated that certain derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

- Neurological Targets: Compounds derived from this compound have shown promise as ligands for muscarinic acetylcholine receptors, which are implicated in neurodegenerative diseases .

Case Studies

-

Synthesis and Anticancer Evaluation:

A study explored the synthesis of piperidine derivatives from this compound, which demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . -

Receptor Modulation:

Research has highlighted the ability of certain derivatives to modulate M3 muscarinic acetylcholine receptors, impacting cell proliferation and apoptosis resistance in colorectal cancer models .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| tert-Butyl 4-chloropiperidine-1-carboxylate | Chlorine at the 4-position | Antimicrobial properties |

| tert-Butyl 2-chloropiperidine-1-carboxylate | Chlorine at the 2-position | Limited biological studies |

| tert-Butyl 3-bromopiperidine-1-carboxylate | Bromine instead of chlorine | Potentially different reactivity |

This compound stands out due to its specific chlorine positioning, which influences its reactivity and biological interactions compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 3-chloropiperidine-1-carboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or protection/deprotection strategies. For example, tert-butyl carbamate derivatives (e.g., 1-Boc-3-piperidone) can react with chlorinating agents (e.g., POCl₃ or SOCl₂) in polar aprotic solvents like dichloromethane. Triethylamine is often added to scavenge HCl and drive the reaction to completion .

- Key Parameters :

| Solvent | Reagent | Temperature | Yield Optimization |

|---|---|---|---|

| DCM | SOCl₂ | 0–25°C | Use excess chlorinating agent (1.5–2.0 equiv.) |

| THF | POCl₃ | Reflux | Stir for 12–24 hours under inert atmosphere |

Q. How can researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to resolve stereochemistry and confirm bond angles/distances .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with analogous piperidine derivatives (e.g., δ 1.4 ppm for tert-butyl protons; δ 70–80 ppm for carbonyl carbons).

- IR : Confirm the presence of C=O (1720–1680 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the chloropiperidine moiety .

- Handling : Use explosion-proof equipment and avoid contact with oxidizing agents (e.g., peroxides) due to potential exothermic reactions .

- Ventilation : Perform reactions in fume hoods with HEPA filters to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound conformers?

- Methodological Answer : Conflicting NMR or crystallography data (e.g., axial vs. equatorial tert-butyl positioning) can be resolved via:

- DFT Calculations : Include explicit solvent molecules (e.g., DCM or THF) in simulations to account for solvent effects on conformational stability .

- Dynamic NMR : Perform low-temperature (e.g., –80°C) NMR to slow conformational exchange and observe distinct signals .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

- Methodological Answer :

- Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to selectively modify the chloropiperidine ring .

- Catalysis : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for arylations at the 3-position. Example conditions:

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 60–75% |

Q. How do steric and electronic effects influence the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- Steric Effects : The tert-butyl group hinders nucleophilic attacks at the carbamate oxygen, directing reactivity to the chlorinated piperidine ring .

- Electronic Effects : The electron-withdrawing Cl atom activates the piperidine ring for SNAr reactions with heterocycles (e.g., pyridines). Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate these reactions .

Q. What advanced techniques validate the biological interaction profiles of this compound derivatives?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (KD, kon/koff) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions to assess selectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between predicted and observed LogP values for this compound?

- Methodological Answer :

- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon or ACD/Labs).

- Adjustments : Account for ionization (pKa ≈ 8.5 for piperidine NH) using the Henderson-Hasselbalch equation .

Tables for Key Parameters

Table 1 : Common Reaction Conditions for Piperidine Functionalization

| Reaction Type | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Chlorination | SOCl₂, DCM, 0°C | 70–85% | |

| Aryl Coupling | Pd(PPh₃)₄, K₂CO₃ | 60–75% | |

| Reduction | NaBH₄, EtOH | 80–90% |

Table 2 : Safety and Stability Data

| Parameter | Value | Reference |

|---|---|---|

| Storage Temp | –20°C | |

| Decomposition | >200°C | |

| pKa (predicted) | 8.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.